
3-Chloro-1,5-dihydro-3H-2,4,3-benzodioxarsepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-1,5-dihydro-3H-2,4,3-benzodioxarsepine is a heterocyclic compound that features a unique structure incorporating both chlorine and arsenic atoms within a benzodioxarsepine framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,5-dihydro-3H-2,4,3-benzodioxarsepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a chlorinated benzene derivative, which undergoes nucleophilic substitution to introduce the arsenic-containing moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
化学反応の分析
Types of Reactions
3-Chloro-1,5-dihydro-3H-2,4,3-benzodioxarsepine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: Commonly involves replacing the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a variety of functional groups such as methoxy or cyano groups.
科学的研究の応用
3-Chloro-1,5-dihydro-3H-2,4,3-benzodioxarsepine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.
作用機序
The mechanism by which 3-Chloro-1,5-dihydro-3H-2,4,3-benzodioxarsepine exerts its effects involves interaction with specific molecular targets. These targets could include enzymes or receptors that are crucial for biological processes. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The pathways involved might include signal transduction or metabolic pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
Diazepam: A benzodiazepine with a similar core structure but different substituents.
Indazole: Another heterocyclic compound with a nitrogen-containing ring.
Imidazole: A five-membered ring containing nitrogen atoms, known for its broad range of biological activities.
Uniqueness
3-Chloro-1,5-dihydro-3H-2,4,3-benzodioxarsepine is unique due to the presence of both chlorine and arsenic atoms within its structure This combination imparts distinct chemical and biological properties that are not observed in similar compounds
特性
CAS番号 |
82674-21-3 |
|---|---|
分子式 |
C8H8AsClO2 |
分子量 |
246.52 g/mol |
IUPAC名 |
3-chloro-1,5-dihydro-2,4,3-benzodioxarsepine |
InChI |
InChI=1S/C8H8AsClO2/c10-9-11-5-7-3-1-2-4-8(7)6-12-9/h1-4H,5-6H2 |
InChIキー |
JCPTVHOUNQEMEN-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2CO[As](O1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


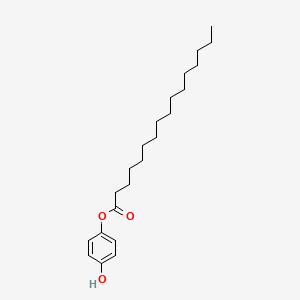
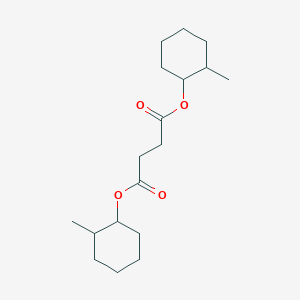

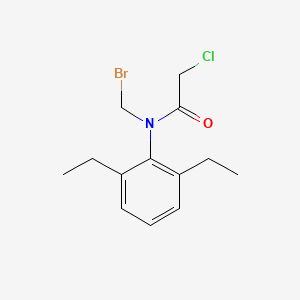
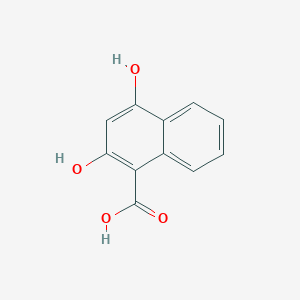
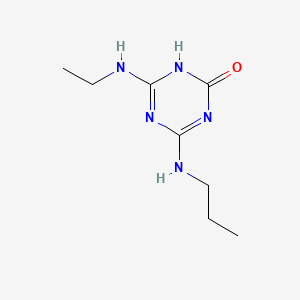
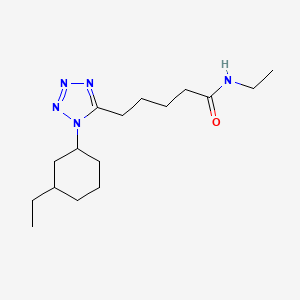
![Methylenebis[(dichloromethyl)stannane]](/img/structure/B14429275.png)
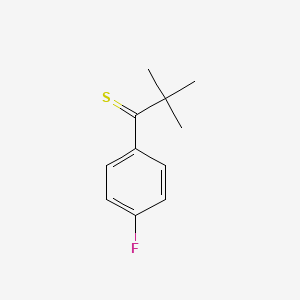
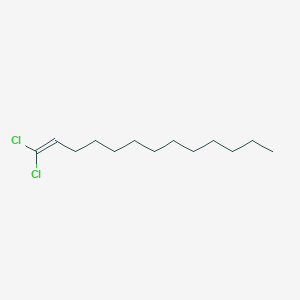

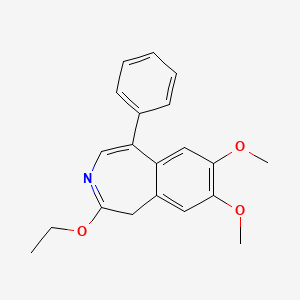
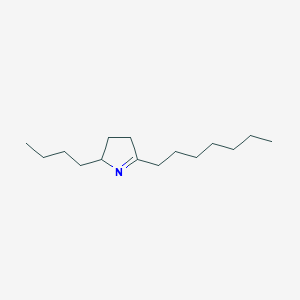
![4-[(Decyloxy)methylidene]cyclohex-1-ene](/img/structure/B14429302.png)
